![molecular formula C17H33NO5Si B2410010 (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate CAS No. 367966-45-8](/img/structure/B2410010.png)
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
Overview
Description
“(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 367966-45-8. It has a molecular weight of 359.54 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps are as follows:Molecular Structure Analysis
The InChI code for the compound is 1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13-/m0/s1 . The InChI key is GDGVOGGJKRMIOF-STQMWFEESA-N .Scientific Research Applications
Combinatorial Synthesis in Chemistry
A study by Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, utilizing di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate. This method is significant in the synthesis of a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, contributing to the field of combinatorial chemistry and drug discovery (Črt Malavašič et al., 2007).
Synthesis of Arylaminomethylidene Pyroglutamic Acids
In a parallel solution-phase synthesis, Svete et al. (2010) developed a series of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This study offers insights into novel synthetic pathways for pyrrolidine derivatives, which are important in medicinal chemistry (J. Svete et al., 2010).
Asymmetric Hydroformylation in Organometallic Chemistry
Research by Stille et al. (1991) on platinum-catalyzed asymmetric hydroformylation of olefins utilized complexes containing chiral ligands derived from (2S,4S)-pyrrolidine derivatives. This study has implications for the development of asymmetric synthesis techniques in organometallic chemistry (J. Stille et al., 1991).
Development of Coordination Compounds
Wang and Englert (2019) explored the structural aspects of the light-atom compound (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a chiral pyrrolidine derivative. This research contributes to the understanding of coordination chemistry and the development of enantiopure coordination partners for cations (Ai Wang & U. Englert, 2019).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVOGGJKRMIOF-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate |
Synthesis routes and methods
Procedure details
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